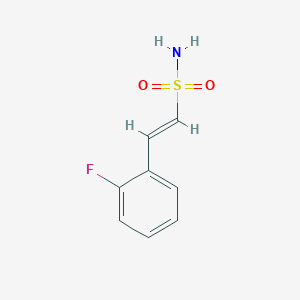
2-(2-Fluorophenyl)ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)ethene-1-sulfonamide is an organic compound characterized by the presence of a fluorophenyl group attached to an ethene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)ethene-1-sulfonamide typically involves the reaction of 2-fluorobenzene with ethene sulfonamide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
2-(2-Fluorophenyl)ethene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethene-1-sulfonamide: Similar structure but with the fluorine atom in a different position.
2-(4-Fluorophenyl)ethane-1-sulfonamide: Similar structure but with an ethane instead of an ethene group.
Uniqueness
2-(2-Fluorophenyl)ethene-1-sulfonamide is unique due to the position of the fluorine atom and the presence of the ethene group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H8FNO2S |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(E)-2-(2-fluorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+ |
InChI Key |
HBKPLBQLEYPIQD-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















